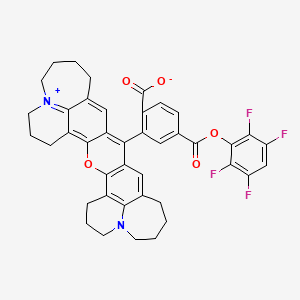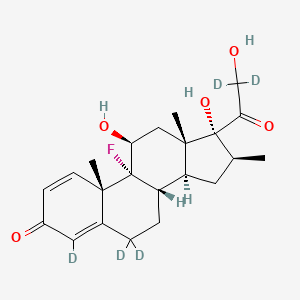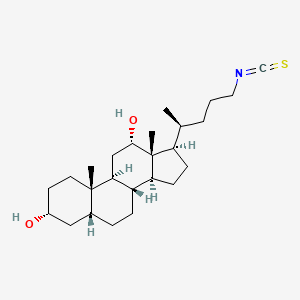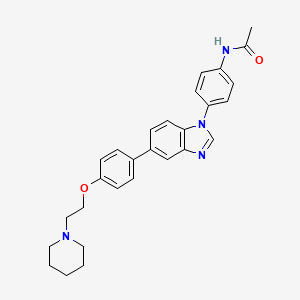
Adenosine-d1-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine-d1-1 is a deuterated form of adenosine, a purine nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is involved in energy transfer through adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as in signal transduction via cyclic adenosine monophosphate (cAMP). The deuterated version, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1-1 typically involves the deuteration of adenosine. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process generally requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure reactors to facilitate the hydrogen-deuterium exchange.
Purification: Employing chromatographic techniques to isolate the deuterated product.
Quality Control: Ensuring the purity and isotopic enrichment through analytical methods like NMR spectroscopy and mass spectrometry.
化学反応の分析
Types of Reactions: Adenosine-d1-1 undergoes various chemical reactions, including:
Oxidation: Conversion to inosine through enzymatic or chemical oxidation.
Phosphorylation: Formation of adenosine monophosphate (AMP), ADP, and ATP.
Glycosylation: Attachment of sugar moieties to form nucleotides.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes like adenosine deaminase or chemical oxidants such as hydrogen peroxide.
Phosphorylation: Involves kinases and ATP as a phosphate donor.
Glycosylation: Utilizes glycosyltransferases and activated sugar donors.
Major Products:
Inosine: Formed through oxidation.
AMP, ADP, ATP: Products of phosphorylation.
Nucleotides: Resulting from glycosylation.
科学的研究の応用
Adenosine-d1-1 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular processes involving adenosine receptors.
Medicine: Exploring therapeutic potentials in cardiovascular diseases and neurological disorders.
Industry: Used in the development of diagnostic assays and pharmaceuticals.
作用機序
Adenosine-d1-1 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. The primary receptors include A1, A2A, A2B, and A3. Upon binding to these receptors, this compound modulates various intracellular signaling pathways, including:
cAMP Pathway: Inhibition or stimulation of adenylyl cyclase, affecting cAMP levels.
Phospholipase C Pathway: Activation leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
MAPK Pathway: Modulation of mitogen-activated protein kinases, influencing gene expression and cellular responses.
類似化合物との比較
Adenosine-d1-1 can be compared with other deuterated nucleosides and non-deuterated adenosine analogs:
Deuterated Nucleosides: Such as deuterated guanosine and cytidine, which are used for similar research purposes but differ in their specific applications and receptor interactions.
Non-deuterated Adenosine Analogs: Including inosine and cordycepin, which have distinct biological activities and therapeutic potentials.
Uniqueness: this compound’s uniqueness lies in its isotopic stability, making it an invaluable tool for tracing metabolic pathways and studying receptor dynamics with minimal interference from natural isotopic variations.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its stable isotopic properties and ability to interact with adenosine receptors make it a valuable tool for studying various biochemical processes and developing therapeutic strategies.
特性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
268.25 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10D |
InChIキー |
OIRDTQYFTABQOQ-OWMYDFRGSA-N |
異性体SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)






![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)


